molecular formula C12H15NO2 B2663503 2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one CAS No. 121580-28-7

2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Cat. No.: B2663503
CAS No.: 121580-28-7
M. Wt: 205.257
InChI Key: ACCXADFDODTPGV-UHFFFAOYSA-N
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Description

2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate cytokine production and reduce leukocyte migration in models of pulmonary allergic inflammation . The compound’s effects are mediated through its interaction with immune cells and signaling pathways involved in inflammation.

Comparison with Similar Compounds

2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-9-12(14)13-7-6-10-4-2-3-5-11(10)8-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCXADFDODTPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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